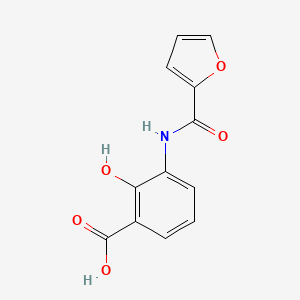

3-(Furan-2-carboxamido)-2-hydroxybenzoic acid

Description

3-(Furan-2-carboxamido)-2-hydroxybenzoic acid is a synthetic organic compound characterized by a 2-hydroxybenzoic acid backbone substituted at the 3-position with a furan-2-carboxamide group. This structure combines the anti-inflammatory and antimicrobial properties associated with salicylic acid derivatives with the aromatic heterocyclic features of furan, which often enhance pharmacokinetic properties such as bioavailability and target binding .

Properties

Molecular Formula |

C12H9NO5 |

|---|---|

Molecular Weight |

247.20 g/mol |

IUPAC Name |

3-(furan-2-carbonylamino)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C12H9NO5/c14-10-7(12(16)17)3-1-4-8(10)13-11(15)9-5-2-6-18-9/h1-6,14H,(H,13,15)(H,16,17) |

InChI Key |

JQRIPHBRKFRROI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)NC(=O)C2=CC=CO2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid typically involves the formation of an amide bond between furan-2-carboxylic acid and 2-hydroxybenzoic acid. One common method is the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-carboxamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced amines, and various substituted benzoic acid derivatives .

Scientific Research Applications

3-(Furan-2-carboxamido)-2-hydroxybenzoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and carboxamide group play crucial roles in these interactions, allowing the compound to form hydrogen bonds and hydrophobic interactions with its targets .

Comparison with Similar Compounds

Table 2: Antimicrobial Efficacy of Hydroxybenzoic Acid-Based Compounds

- Antimicrobial Activity : Isatin hybrids like 6a and 6b () show superior activity against Gram-positive bacteria (MIC = 0.095–0.190 mmol/L) compared to sulfonamide derivatives (MIC = 0.15–0.30 mmol/L), likely due to the isatin moiety's ability to disrupt bacterial histidine kinases . The furan carboxamide group in the target compound may offer similar advantages but requires empirical validation.

Physicochemical Properties

Table 3: Physicochemical Data for Selected Analogues

- Solubility and Stability : Chalcone derivatives (e.g., 20–27 ) exhibit higher LogP values (4.2–5.1) due to hydrophobic aryl groups, reducing aqueous solubility but enhancing cell membrane penetration . The furan carboxamide group in the target compound likely lowers LogP (estimated 2.1), improving solubility compared to halogenated analogs.

Biological Activity

3-(Furan-2-carboxamido)-2-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention in recent years due to its potential biological activities. This compound is being explored for its applications in pharmaceuticals, particularly as an anti-inflammatory and analgesic agent. This article will detail its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 219.19 g/mol

This compound features a furan ring, which is known for its reactivity and ability to form various derivatives, enhancing its biological potential.

Biological Activity Overview

Research indicates that 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. Its mechanism may involve the modulation of pathways related to cyclooxygenase (COX) enzymes.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress. Various assays, including DPPH and ABTS, have been utilized to evaluate its antioxidant capacity.

- Antimicrobial Activity : Initial evaluations indicate that 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid possesses antimicrobial properties against several pathogens, including Escherichia coli and Staphylococcus aureus. These findings suggest its potential as a natural preservative or therapeutic agent in treating infections.

Research Findings

A series of studies have been conducted to elucidate the biological activities of this compound:

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Study :

A study published in a peer-reviewed journal demonstrated that 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting its potential role in managing inflammatory diseases. -

Antioxidant Assessment :

Another research effort utilized various assays to quantify the antioxidant activity of this compound. Results indicated a strong correlation between concentration and scavenging activity, with an IC50 value comparable to established antioxidants. -

Antimicrobial Evaluation :

In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid. Research indicates that modifications on the furan ring and hydroxyl groups can significantly influence its biological properties.

Table 2: SAR Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.